molecular formula C17H22I3N3O8 B026738 Ioméprol CAS No. 78649-41-9

Ioméprol

Numéro de catalogue B026738
Numéro CAS: 78649-41-9
Poids moléculaire: 777.1 g/mol
Clé InChI: NJKDOADNQSYQEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iomeprol is a nonionic, monomeric iodinated contrast medium used primarily in X-ray imaging. It is known for its high solubility and low osmolality, making it a preferred choice for various diagnostic procedures. Iomeprol is marketed under trade names such as Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium .

Applications De Recherche Scientifique

Iomeprol has a wide range of applications in scientific research:

    Chemistry: It is used as a contrast agent in various chemical analyses.

    Biology: Iomeprol is employed in biological studies to enhance imaging of biological tissues.

    Medicine: Its primary use is in medical imaging, particularly in X-ray and computed tomography (CT) scans. It helps in visualizing blood vessels, organs, and other structures.

    Industry: Iomeprol is used in industrial applications where detailed imaging is required

Mécanisme D'action

Iomeprol works by enhancing the contrast of X-ray images. It contains iodine atoms, which are highly effective at absorbing X-rays. When injected into the body, Iomeprol increases the contrast between different tissues and structures, making them more visible on X-ray images. The compound is excreted unchanged via the kidneys .

Safety and Hazards

Iomeprol is well tolerated in clinical trials. Most adverse events were transient and of mild to moderate intensity and were similar to those observed with other contrast media . The substance is not metabolized in the human body but excreted in unchanged form. It is decomposed slowly and can therefore accumulate in the environment .

Analyse Biochimique

Biochemical Properties

Iomeprol interacts with various biomolecules in the body. It is prepared for injection at a number of concentrations, each of which has osmolality and viscosity properties that are more favourable than other current nonionic monomers . The compound shows an unusually high solubility, which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category .

Cellular Effects

Iomeprol is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Low osmolar non-ionic agents like Iomeprol are better tolerated and less likely to cause side effects than the high osmolar ionic agents . It does not have clinically significant effects on the more important body systems and functions .

Molecular Mechanism

The molecular mechanism of Iomeprol is primarily based on its function as a contrast agent. It enhances the visibility of certain tissues or structures during medical imaging. It is not metabolized in the human body but excreted in unchanged form .

Temporal Effects in Laboratory Settings

In laboratory settings, Iomeprol has been shown to be well-tolerated over time. It does not significantly alter the behavioural functions or the physiological activities of the brain . It also has a remarkably high stability in its solutions .

Dosage Effects in Animal Models

When administered intravenously at very high dosages, Iomeprol had no effect on the glomerular filtration rate, but increased both renal blood flow and diuresis. Proteinuria and enzymuria were also increased, albeit more transiently .

Metabolic Pathways

Iomeprol is not metabolized in the human body but excreted in unchanged form . It is decomposed slowly and can therefore accumulate in the environment .

Transport and Distribution

Iomeprol is transported and distributed within cells and tissues primarily through the bloodstream due to its use as an intravenous contrast agent . It is excreted via the kidneys .

Subcellular Localization

Due to its water-soluble nature, it is likely to be found in the cytoplasm and extracellular spaces rather than within organelles or bound to cellular structures .

Méthodes De Préparation

The synthesis of Iomeprol involves several key steps:

    Starting Material: The process begins with 5-dimethylamino-2,4,6-triiodoisophthalic acid.

    Sulfonyl Chlorination Reaction:

    Chloroacetylation Reaction: Chloroacetyl groups are added to the molecule.

    Amidation Reaction: This step involves the formation of amide bonds.

    Hydroxylation Reaction: Hydroxyl groups are introduced to the molecule.

The industrial production of Iomeprol is designed to be efficient and environmentally friendly, ensuring high yield and stable quality .

Analyse Des Réactions Chimiques

Iomeprol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Iomeprol is compared with other iodinated contrast agents such as iohexol, iopamidol, and iodixanol:

Propriétés

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049061
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78649-41-9
Record name Iomeprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78649-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iomeprol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomeprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iomeprol
Reactant of Route 2
Reactant of Route 2
Iomeprol
Reactant of Route 3
Iomeprol
Reactant of Route 4
Iomeprol
Reactant of Route 5
Iomeprol
Reactant of Route 6
Reactant of Route 6
Iomeprol

Q & A

Q1: How is iomeprol eliminated from the body?

A1: Iomeprol is primarily eliminated from the body unchanged via glomerular filtration, meaning it is excreted through the kidneys. [, , ] This process is generally rapid, with a majority of the administered dose excreted within 24 hours. [, , ]

Q2: What is the safety profile of iomeprol compared to other contrast agents?

A4: Numerous studies have demonstrated that iomeprol exhibits a favorable safety profile comparable to other low-osmolar contrast media. [, , , , , , , , , ] Specifically, it has shown similar safety and efficacy compared to non-ionic monomers like iopamidol, iohexol, and ioversol, with no significant differences observed. [] While iomeprol's diagnostic efficacy is comparable to iopromide, one study on 1200 patients indicated a significantly higher incidence of adverse events and reactions with iopromide. [] Importantly, iomeprol has demonstrated better tolerability and safety than the ionic dimer ioxaglate in specific applications like percutaneous coronary interventions, where ioxaglate caused a significantly higher incidence of allergy-like reactions. []

Q3: Does the iodine concentration of iomeprol influence its safety?

A5: Studies comparing iomeprol 300 mg I/ml with iomeprol 400 mg I/ml for abdominal angiography did not reveal statistically significant differences in various renal function parameters. [] Both concentrations induced osmotic diuresis and temporary effects on proximal tubular function, which were reversible. [] While higher iodine concentrations may enhance contrast in imaging, they may also increase the risk of adverse events. The choice of concentration should be individualized based on the clinical scenario and patient risk factors.

Q4: Are there specific patient populations where iomeprol use warrants caution?

A6: While generally safe, iomeprol, like all contrast agents, can induce adverse reactions. [, , ] A retrospective study suggested a higher severity of adverse reactions, albeit with a different profile, for iomeprol compared to iopromide. [, ] Patients with a history of allergic reactions to contrast media should be carefully evaluated before iomeprol administration.

Q5: Does iomeprol affect renal arterial tone?

A8: Contrary to the belief that contrast media constrict renal arteries, studies have shown that both iohexol and iomeprol relax isolated human and porcine renal arterial segments in vitro. [] This finding challenges the hypothesis that contrast-induced nephropathy results from direct vasoconstriction by the contrast agent on vascular smooth muscle. []

Q6: Does iomeprol impact red blood cell filterability?

A10: Yes, the osmotic effects of iomeprol can influence red blood cell filterability. [] When compared to iohexol and iothalamate, iomeprol demonstrated the least impact on filterability due to its lower osmolality. [] While iomeprol may cause minimal echinocytic changes in red blood cells, these changes have a negligible influence on filterability. []

Q7: Does iomeprol penetrate the blood-brain barrier?

A12: While iomeprol is not intended for intrathecal use, studies in dogs demonstrated that it can penetrate the blood-brain barrier after intrathecal administration. [] This penetration was evidenced by an increase in brain tissue density, as measured by Hounsfield units on CT scans, peaking 5–24 hours after injection. [] The extent of brain penetration was comparable to other commonly used myelographic contrast media like iopamidol, iohexol, and ioversol. [] These findings highlight the importance of careful consideration when administering iomeprol in patients with potential blood-brain barrier compromise.

Q8: How does iodine concentration affect iomeprol's performance in multislice CT of the pancreas?

A13: Studies indicate that a higher iodine concentration of iomeprol (400 mg/ml) leads to superior arterial phase contrast enhancement compared to a lower concentration (300 mg/ml) in multislice CT of the pancreas. [] This improved enhancement was observed in various structures, including the aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and small intestine wall. [] The enhanced visualization of vessels with the higher concentration could potentially improve the diagnostic accuracy of MSCT in evaluating pancreatic pathology. []

Q9: Are there any promising developments in iomeprol formulations?

A14: Research on liposomal formulations of iomeprol shows promise for enhancing diagnostic capabilities. [, ] Preliminary findings indicate that these formulations may facilitate improved CT assessment of intrahepatic malignancies and enhance CT angiography procedures. [, ] These advancements highlight the potential for refining iomeprol delivery and expanding its clinical applications in the future.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.